molecular formula C31H36N4O6 B2762002 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid CAS No. 2137772-44-0

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid

Cat. No.: B2762002
CAS No.: 2137772-44-0
M. Wt: 560.651
InChI Key: UVZNYTAZRRPBDS-UHFFFAOYSA-N
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Description

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C31H36N4O6 and its molecular weight is 560.651. The purity is usually 95%.
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Biological Activity

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid, commonly referred to as Fmoc-Piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a pyrazole moiety, which are known to contribute to its reactivity and biological functions.

The molecular formula of this compound is C28H32N4O6C_{28}H_{32}N_{4}O_{6}, with a molecular weight of approximately 488.57 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The Fmoc group serves as a protective group in peptide synthesis, while the piperidine and pyrazole rings may facilitate binding to specific biological targets. Preliminary studies suggest that the compound may exhibit selective inhibition or activation of certain pathways associated with cell signaling and gene expression modulation.

Biological Activity

Research indicates that compounds structurally related to Fmoc-Piperidine derivatives often display significant biological activities, including:

  • Anticancer Properties : Some derivatives have shown promise as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, AT7519, a related compound, has been investigated for its efficacy in treating various malignancies .
  • Enzyme Inhibition : The compound may selectively bind to enzymes involved in metabolic pathways, potentially leading to altered enzymatic activity and downstream effects on cellular processes.

Data Table: Summary of Biological Activities

Activity Description References
AnticancerInhibits CDKs leading to tumor regression
Enzyme InteractionPotential selective binding affecting enzyme activity
Signal Transduction ModulationMay influence pathways involved in cell signaling and gene expression

Case Studies

  • Cyclin-dependent Kinase Inhibition : A study exploring the effects of related piperidine derivatives demonstrated significant inhibition of CDK2 and CDK1, leading to reduced proliferation in cancer cell lines. This highlights the potential application of Fmoc-Piperidine derivatives in oncology .
  • Receptor Binding Studies : Preliminary binding assays indicated that the compound could interact with specific receptors involved in metabolic regulation, suggesting potential applications in metabolic disorders.
  • Synthetic Applications : The Fmoc group is widely used in peptide synthesis, allowing for the construction of complex peptide structures that can be biologically active. This has implications in drug development and therapeutic applications .

Properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O6/c1-31(2,3)41-29(38)34-15-13-20(14-16-34)35(18-27-25(28(36)37)17-32-33(27)4)30(39)40-19-26-23-11-7-5-9-21(23)22-10-6-8-12-24(22)26/h5-12,17,20,26H,13-16,18-19H2,1-4H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZNYTAZRRPBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(CC2=C(C=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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